molecular formula C10H8ClNO2 B1532151 4-Chloro-6-methoxyquinolin-7-ol CAS No. 205448-31-3

4-Chloro-6-methoxyquinolin-7-ol

Cat. No. B1532151
M. Wt: 209.63 g/mol
InChI Key: NKWZPFHSWLSOON-UHFFFAOYSA-N
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Patent
US06797823B1

Procedure details

7-(Benzyloxy)-4-chloro-6-methoxyquinoline (100 mg), thioanisole (300 μl), and methanesulfonic acid (25 μl) were dissolved in trifluoromethanesulfonic acid (1 ml). The solution was stirred at room temperature for 30 min. The solvent was removed by distillation under the reduced pressure. The residue was made neutral by the addition of an aqueous sodium hydroxide solution, and hexane was added thereto to prepare a suspension. The crystal was collected by suction filtration to give 53 mg (yield 75%) of the title compound.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
300 μL
Type
reactant
Reaction Step One
Quantity
25 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13]([Cl:19])=[CH:14][CH:15]=[N:16]2)=[CH:11][C:10]=1[O:20][CH3:21])C1C=CC=CC=1.C1(SC)C=CC=CC=1.CS(O)(=O)=O>FC(F)(F)S(O)(=O)=O>[Cl:19][C:13]1[C:12]2[C:17](=[CH:18][C:9]([OH:8])=[C:10]([O:20][CH3:21])[CH:11]=2)[N:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C2C(=CC=NC2=C1)Cl)OC
Name
Quantity
300 μL
Type
reactant
Smiles
C1(=CC=CC=C1)SC
Name
Quantity
25 μL
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
1 mL
Type
solvent
Smiles
FC(S(=O)(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under the reduced pressure
ADDITION
Type
ADDITION
Details
The residue was made neutral by the addition of an aqueous sodium hydroxide solution, and hexane
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to prepare a suspension
FILTRATION
Type
FILTRATION
Details
The crystal was collected by suction filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=NC2=CC(=C(C=C12)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 53 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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